![molecular formula C25H24N2O4S B2767420 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922136-94-5](/img/structure/B2767420.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
説明
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (hereafter referred to as the target compound) is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo substituent on the heterocyclic core and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at the 2-position (). Its molecular formula is C₃₁H₃₁N₃O₄S, with a molecular weight of 541.66 g/mol (calculated from structure). The compound’s structure combines a rigid oxazepine ring with a partially saturated naphthalene sulfonamide group, which likely influences its physicochemical properties, such as solubility and receptor binding affinity.
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-2-27-22-9-5-6-10-24(22)31-23-14-12-19(16-21(23)25(27)28)26-32(29,30)20-13-11-17-7-3-4-8-18(17)15-20/h5-6,9-16,26H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMNXTCAHZLEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies and research findings.
The molecular formula of the compound is with a molecular weight of 446.50 g/mol. The structure features a complex arrangement that contributes to its biological activity.
1. HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and are implicated in various diseases, including cancer. A study published in the Journal of Medicinal Chemistry evaluated several dibenzo[b,f][1,4]oxazepine derivatives for HDAC inhibitory activity. The compound demonstrated significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
Compound Name | HDAC Inhibition (IC50 µM) |
---|---|
N-(10-ethyl...) | 5.3 |
Control | 12.0 |
2. Antimicrobial Activity
The antimicrobial efficacy of N-(10-ethyl...) was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
This antimicrobial activity suggests potential applications in treating bacterial infections.
3. Antigiardial Activity
Recent research has highlighted the antigiardial properties of dibenzo[b,f][1,4]oxazepine derivatives. A structural reassignment study identified a derivative with potent activity against Giardia lamblia, indicating the compound’s potential as an antiparasitic agent .
Case Study 1: HDAC Inhibition
In the referenced study on HDAC inhibition, researchers synthesized multiple derivatives and found that modifications to the dibenzo structure significantly influenced inhibitory potency. This case emphasizes the importance of structural optimization in developing effective HDAC inhibitors.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound showed promising results against clinically relevant strains of bacteria. The research suggests that further exploration into its mechanism of action could lead to novel therapeutic strategies against resistant bacterial strains.
類似化合物との比較
Comparison with Structural Analogs
Structural Analogues in the Dibenzo[b,f][1,4]oxazepine and Thiazepine Families
The target compound belongs to a broader class of dibenzo[b,f][1,4]oxazepines and thiazepines, which differ in the heteroatom (oxygen vs. sulfur) at position 1 of the central ring. Key analogs include:
Key Observations:
Substituent Effects :
- The sulfonamide group in the target compound and F732-0319 () may enhance solubility compared to benzamide () or carbamate () derivatives.
- Alkyl substituents (e.g., 10-ethyl vs. 10-methyl) influence steric bulk and lipophilicity, with ethyl groups increasing logP values (e.g., logP = 5.20 for F732-0319).
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Compounds
*Estimated based on structural similarity to F732-0319.
- Polar Surface Area : Values >60 Ų (common in sulfonamide derivatives) may limit blood-brain barrier penetration.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。